molecular formula C9H6F6O B14498734 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol CAS No. 63780-72-3

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol

Cat. No.: B14498734
CAS No.: 63780-72-3
M. Wt: 244.13 g/mol
InChI Key: LKJWDWUXGCKFPN-UHFFFAOYSA-N
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Description

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a phenol group attached to a hexafluoropropyl moiety. This compound is widely used in various scientific and industrial applications due to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with phenol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where hexafluoropropylene and phenol are reacted under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hexafluoropropyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The phenol group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is unique due to the combination of a phenol group with a hexafluoropropyl moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and precise chemical reactions .

Properties

CAS No.

63780-72-3

Molecular Formula

C9H6F6O

Molecular Weight

244.13 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenol

InChI

InChI=1S/C9H6F6O/c10-8(11,12)7(9(13,14)15)5-1-3-6(16)4-2-5/h1-4,7,16H

InChI Key

LKJWDWUXGCKFPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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